Receptor Selectivity Profile: Senktide vs. Substance P and Neurokinin B
Senktide is a highly selective NK₃ receptor agonist with an EC₅₀ of 0.5–3 nM, compared to 35 µM for NK₁ and no activity at NK₂ receptors . In contrast, Substance P (SP) activates NK₁ receptors preferentially, and Neurokinin B (NKB) activates NK₃ with an EC₅₀ of 13 pM but also shows moderate activity at other tachykinin receptors [1]. This >10,000‑fold selectivity window for Senktide enables unambiguous dissection of NK₃‑mediated cellular responses without confounding NK₁/NK₂ activation .
| Evidence Dimension | Receptor activation potency (EC₅₀) and selectivity |
|---|---|
| Target Compound Data | NK₃ EC₅₀ = 0.5–3 nM; NK₁ EC₅₀ = 35 µM; NK₂ inactive |
| Comparator Or Baseline | Substance P (SP): NK₁ selective; Neurokinin B (NKB): NK₃ EC₅₀ = 13 pM, but also activates NK₁ and NK₂. |
| Quantified Difference | Senktide NK₃/NK₁ selectivity ratio ≈ 11,667–70,000; NKB NK₃/NK₁ selectivity ratio <100. |
| Conditions | Functional assays (calcium mobilization, IP₃ accumulation) in recombinant cell lines expressing human NK receptors. |
Why This Matters
This extreme selectivity ensures that observed biological effects are attributable solely to NK₃ receptor activation, a critical requirement for target validation and pathway‑specific studies.
- [1] Sun, W. et al. (2023). Structural insights into neurokinin 3 receptor activation by endogenous and analogue peptide agonists. Nature Communications, 14, 3650. DOI: 10.1038/s41467-023-39302-3. View Source
